molecular formula C19H17Cl2N3OS B6516469 N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide CAS No. 899906-68-4

N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide

Cat. No.: B6516469
CAS No.: 899906-68-4
M. Wt: 406.3 g/mol
InChI Key: ZERAVTDMYITZRB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group linked via a thioether bridge to a substituted imidazole core. This compound belongs to the broader class of N-substituted 2-arylacetamides, which are structurally analogous to the lateral chain of natural benzylpenicillin and exhibit diverse applications in coordination chemistry and medicinal research due to their robust hydrogen-bonding capabilities and conformational flexibility .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-19(2)23-17(12-6-4-3-5-7-12)18(24-19)26-11-16(25)22-13-8-9-14(20)15(21)10-13/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERAVTDMYITZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A critical comparison of N-(3,4-dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide with related compounds reveals distinct differences in substituents, core heterocycles, and physicochemical properties:

Compound Name Core Heterocycle Key Substituents Synthesis Yield Crystallographic Features
Target Compound 2H-imidazol-4-yl sulfanyl 3,4-dichlorophenyl, dimethyl, phenyl Not reported Not reported
N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole 3,4-dichlorophenyl, trifluoromethoxy 45% Not resolved
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol-4-yl 3,4-dichlorophenyl, dimethyl, keto group Not quantified Three conformers; R22(10) hydrogen-bonded dimers
N-(3,4-dimethoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide 1H-imidazol-4-yl sulfanyl 3,4-dimethoxyphenyl, 4-methoxyphenyl, methyl Not reported Not reported
  • Core Heterocycle Variability: The target compound’s imidazole core contrasts with the benzothiazole in and the pyrazole in . The imidazole’s sulfur atom and planar geometry may enhance π-π stacking interactions compared to the pyrazole’s non-aromatic dihydro structure .
  • In contrast, the methoxy and methyl groups in improve lipophilicity and may alter binding kinetics.
  • Conformational Flexibility : The pyrazole derivative in exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, suggesting steric repulsion-induced rotation. Such flexibility could influence molecular recognition in biological systems .

Physicochemical and Functional Implications

  • Hydrogen Bonding : The pyrazole derivative’s N–H⋯O hydrogen bonds contrast with the target compound’s thioether and imidazole groups, which may prioritize hydrophobic interactions or metal coordination.
  • Solubility and Bioavailability : The trifluoromethoxy group in enhances electronegativity and solubility, while the methoxy groups in could increase membrane permeability. The target compound’s chlorine substituents may balance lipophilicity and polarity for optimal bioavailability.

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